molecular formula C17H14FNO5 B3861368 dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate

dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate

Cat. No.: B3861368
M. Wt: 331.29 g/mol
InChI Key: ZTGQOGHXVORBKB-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate is a synthetic aromatic ester featuring a central isophthalate core substituted at the 5-position with a 2-fluorobenzoylamino group. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored electronic and steric properties. The fluorine atom on the benzoyl group confers electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

dimethyl 5-[(2-fluorobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5/c1-23-16(21)10-7-11(17(22)24-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGQOGHXVORBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/R-Group Key Properties Reference
Dimethyl 5-[3-[(tert-Butoxycarbonyl)amino]propyl]isophthalate (17) 3-(Boc-amino)propyl Bulky Boc-protected amine; intermediates for macrocycle synthesis.
Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate 4-(2,4-dichlorophenoxy)butanoyl High lipophilicity (XLogP3 = 4.5); potential agrochemical applications.
Dimethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)isophthalate Benzodioxole-carboxamido Electron-rich benzodioxole; moderate solubility (density = 1.399 g/cm³).
Dimethyl 5-[(chloroacetyl)amino]isophthalate Chloroacetyl Reactive chloro group for further derivatization; higher toxicity risk.
Target Compound : Dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate 2-Fluorobenzoyl Balanced lipophilicity (estimated XLogP3 ~3.5); enhanced metabolic stability. N/A
Key Observations:
  • Electronic Effects: The 2-fluorobenzoyl group in the target compound provides moderate electron withdrawal compared to stronger electron-deficient groups like nitro (e.g., dimethyl 5-[({4-nitrophenyl}sulfonyl)amino]isophthalate, ) or trifluoromethanesulfonyl (). This balance may optimize stability and reactivity for pharmaceutical applications .
  • Lipophilicity: The dichlorophenoxy analog () exhibits higher lipophilicity (XLogP3 = 4.5) due to its chlorine atoms, whereas the target compound’s fluorine atom reduces logP while retaining membrane permeability .
  • Synthetic Utility : Bromomethyl and chloromethyl derivatives () serve as intermediates for alkylation or cross-coupling, unlike the target compound’s amide linkage, which is more stable and suited for final-product applications .
Table 2: Comparative Physicochemical Data
Property Target Compound (Estimated) Dimethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)isophthalate Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate
Molecular Weight ~357 g/mol 357.31 g/mol 440.3 g/mol
XLogP3 ~3.5 2.0 (predicted) 4.5
Hydrogen Bond Acceptors 6 7 6
Rotatable Bonds 6 5 10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate
Reactant of Route 2
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dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate

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